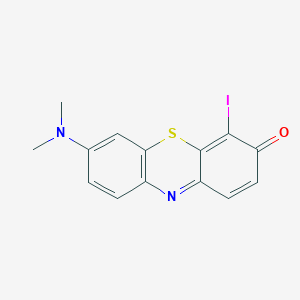![molecular formula C17H13N3O2 B12577636 N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B12577636.png)
N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds. Hydrazones, a subclass of Schiff bases, are formed when the amine is a hydrazine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation of pyridine-4-carbohydrazide with 5-phenylfuran-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (-NHN=CH-). After completion, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or hydrazines.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.
Scientific Research Applications
N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an enzyme inhibitor and may exhibit antimicrobial, anticancer, and antioxidant properties.
Coordination Chemistry: It can form stable complexes with transition metals, which are useful in catalysis and material science.
Materials Science: The compound’s ability to form crystalline structures makes it valuable in the study of molecular packing and crystal engineering.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or metal ions. The hydrazone linkage can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or catalyze specific reactions. The compound’s biological activity is often attributed to its ability to generate reactive oxygen species or interfere with cellular redox processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide is unique due to its specific structural features, such as the presence of a furan ring and a phenyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct coordination chemistry and biological properties .
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O2/c21-17(14-8-10-18-11-9-14)20-19-12-15-6-7-16(22-15)13-4-2-1-3-5-13/h1-12H,(H,20,21)/b19-12+ |
InChI Key |
FEYWJDZFTHBBOG-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


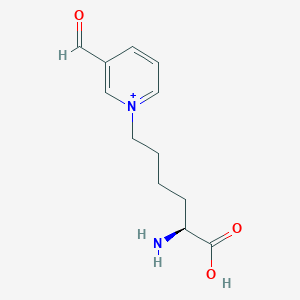
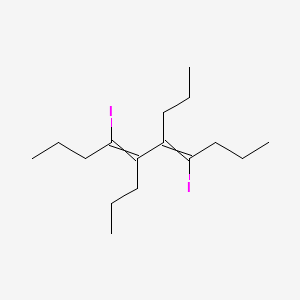
![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
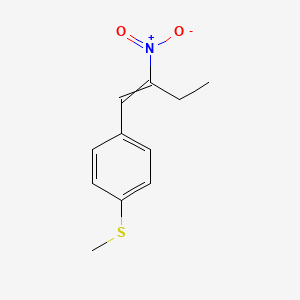
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
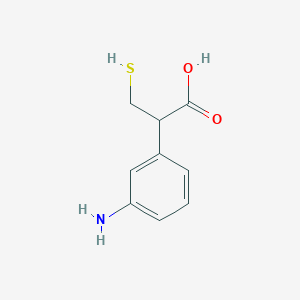

![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)

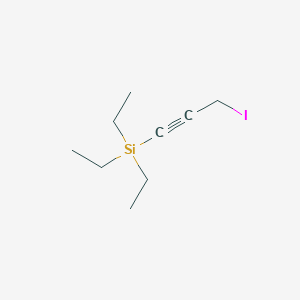
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)
